3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine
Description
This compound is a boronate ester derivative of the pyrazolo[3,4-c]pyridine scaffold, functionalized with a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group. Key structural and physicochemical properties include:
- Molecular Formula: C₁₅H₂₉BN₂O₃Si
- Molecular Weight: 324.30 g/mol
- CAS Number: 1146162-54-0 .
- Protective Group: The SEM moiety (B(OC₂H₄OSi(CH₃)₃)) enhances stability during synthetic processes, particularly in palladium-catalyzed cross-coupling reactions, by shielding reactive nitrogen sites .
- Applications: Primarily used as an intermediate in pharmaceutical synthesis, leveraging its boronate group for Suzuki-Miyaura couplings to construct biaryl or heteroaryl frameworks .
Properties
CAS No. |
1472616-18-4 |
|---|---|
Molecular Formula |
C18H30BN3O3Si |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
trimethyl-[2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-c]pyridin-1-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C18H30BN3O3Si/c1-17(2)18(3,4)25-19(24-17)16-14-8-9-20-12-15(14)22(21-16)13-23-10-11-26(5,6)7/h8-9,12H,10-11,13H2,1-7H3 |
InChI Key |
HTQGOYVUURRWOR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=CN=C3)COCC[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine typically involves:
- Construction of the pyrazolo[3,4-c]pyridine core with a suitable leaving group or reactive site for borylation.
- Introduction of the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position.
- Protection of the nitrogen at position 1 with the {[2-(trimethylsilyl)ethoxy]methyl} group to enhance stability and solubility.
Key Reagents and Conditions
- Boronic Ester Formation: The boronate ester is introduced by borylation reactions, often using pinacolborane derivatives or bis(pinacolato)diboron (B2Pin2).
- Protection Group Installation: The 1-position nitrogen is protected using 2-(trimethylsilyl)ethoxymethyl chloride or equivalent reagents under basic conditions.
- Catalysts: Palladium-based catalysts are commonly employed for borylation steps.
- Solvents: Polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are used.
- Bases: Potassium carbonate or similar bases facilitate the reactions.
Detailed Preparation Method
Stepwise Synthesis Outline
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine | React pyrazolo[3,4-c]pyridine with 2-(trimethylsilyl)ethoxymethyl chloride in presence of base (e.g., K2CO3) in NMP at room temperature, inert atmosphere | ~80-90% | Protects N1 position |
| 2 | Borylation at 3-position | Use bis(pinacolato)diboron with Pd catalyst (e.g., Pd(dppf)Cl2) and base (K2CO3) in dioxane or NMP at 80-100 °C | 75-85% | Introduces 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group |
| 3 | Purification | Column chromatography or recrystallization | - | Ensures product purity |
Representative Reaction Conditions
-
- Pyrazolo[3,4-c]pyridine (1 equiv)
- 2-(Trimethylsilyl)ethoxymethyl chloride (1.2 equiv)
- Potassium carbonate (2 equiv)
- N-Methylpyrrolidone (NMP) as solvent
- Stir at 20 °C for 16 hours under inert atmosphere
-
- Protected pyrazolo[3,4-c]pyridine intermediate (1 equiv)
- Bis(pinacolato)diboron (1.5 equiv)
- Pd(dppf)Cl2 (5 mol%)
- Potassium carbonate (3 equiv)
- 1,4-Dioxane or NMP solvent
- Heat at 80-100 °C for 12-18 hours under inert atmosphere
Research Findings and Data
Yield and Purity Data
| Compound Stage | Yield (%) | Purity (%) | Analytical Method |
|---|---|---|---|
| Protected intermediate | 85-90 | >98 | NMR, HPLC |
| Final boronate ester | 75-85 | >98 | NMR, HPLC, MS |
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR and ^13C NMR confirm the presence of the pyrazolo[3,4-c]pyridine core, the boronate ester group, and the trimethylsilyl-ethoxy-methyl protecting group.
- Mass Spectrometry (MS):
- Molecular ion peak consistent with molecular weight 375.3 g/mol.
- Infrared Spectroscopy (IR):
- Characteristic B–O stretching vibrations for boronate ester.
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences in Preparation |
|---|---|---|---|
| This compound | C18H30BN3O3Si | 375.3 | Requires pyrazolo[3,4-c]pyridine core synthesis and N1 protection |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole | C15H29BN2O3Si | 324.3 | Simpler pyrazole core, similar protection and borylation steps |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions could target the pyrazolopyridine core or the boronate ester.
Substitution: The compound can participate in substitution reactions, especially at the trimethylsilyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or other peroxides.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or other nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biology
Bioconjugation: The boronate ester group can be used for bioconjugation with biomolecules.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine would depend on its specific application. Generally, the boronate ester group can interact with various molecular targets, while the pyrazolopyridine core may participate in binding or catalytic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and functional differences between the target compound and analogous boron-containing heterocycles:
Key Comparative Insights:
Structural Complexity :
- The target compound’s SEM group provides superior stability compared to unprotected analogs (e.g., ) but introduces steric bulk that may slow reaction kinetics .
- Triisopropylsilyl () and tosyl () groups offer alternative protective strategies, with varying impacts on solubility and reactivity.
Reactivity in Cross-Couplings :
- Unprotected pyrazole derivatives (e.g., ) exhibit faster coupling rates but require careful handling to avoid side reactions.
- The SEM group in the target compound enables regioselective functionalization, critical for constructing asymmetric drug candidates .
Bioactivity Potential: Pyrrolo[2,3-b]pyridine derivatives () are prominent in kinase inhibitor research, while pyrazolo-pyrimidines () show promise in antiviral applications.
Safety and Handling :
- The target compound carries hazard statements H302 (harmful if swallowed) and H319 (eye irritation), similar to other boronates (e.g., ). However, SEM-protected analogs generally exhibit improved air/moisture stability compared to unprotected boronic acids .
Biological Activity
The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and data sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes a pyrazolo[3,4-c]pyridine core and a boron-containing moiety. The presence of the boron atom is significant as it influences the reactivity and interaction of the compound with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The dioxaborolane group is known to enhance cell permeability and can facilitate interactions with biomolecules such as proteins and nucleic acids.
Potential Mechanisms Include:
- Inhibition of Protein Kinases: Similar compounds have been shown to inhibit various protein kinases involved in cell signaling pathways.
- Modulation of Gene Expression: The trimethylsilyl group may influence the compound's ability to penetrate cellular membranes and modulate gene expression by interacting with DNA or RNA.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Studies have demonstrated that derivatives of pyrazolo[3,4-c]pyridine compounds show significant cytotoxic effects against several cancer cell lines. For instance:
- IC50 Values: In vitro studies have reported IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer), U-2 OS (osteosarcoma), and HCT-116 (colon cancer) .
2. Anti-inflammatory Properties
Compounds containing similar structural motifs have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways.
3. Neuroprotective Effects
Emerging research suggests potential neuroprotective properties, possibly through modulation of oxidative stress pathways or by inhibiting neuroinflammatory processes.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Cancer Cell Lines: A study evaluated the effects of various pyrazolo[3,4-c]pyridine derivatives on cancer cell proliferation and found that modifications on the boron moiety significantly enhanced cytotoxicity .
- Mechanistic Insights: Another study explored the interaction between similar compounds and their target proteins using molecular docking studies, revealing potential binding sites that correlate with observed biological activities .
Q & A
Q. What are the limitations of current synthetic methods for scaling up production?
Q. Tables
| Table 1: Key Synthetic Steps |
|---|
| Step |
| Boronate introduction |
| SEM protection |
| Table 2: Stability Profile |
|---|
| Condition |
| Aqueous acidic (pH <5) |
| High humidity (>80% RH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
